molecular formula C9H9ClN2O2 B3011907 methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate CAS No. 2091710-34-6

methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate

Cat. No.: B3011907
CAS No.: 2091710-34-6
M. Wt: 212.63
InChI Key: RZDZFVGCJDGSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate is a bicyclic heteroaromatic compound featuring a fused cyclopentane-pyridazine core. Key structural attributes include:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, conferring electron-deficient properties.
  • Chlorine substituent: Positioned at C3, enhancing lipophilicity and influencing electronic distribution.

The compound’s molecular formula is C₉H₉ClN₂O₂, with a molecular weight of 212.64 g/mol. Structural characterization tools like X-ray crystallography (using programs such as SHELXL ) and collision cross-section (CCS) data via mass spectrometry (e.g., predicted CCS of ~127 Ų for [M+H]+ ) are critical for its analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-14-9(13)7-5-3-2-4-6(5)11-12-8(7)10/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDZFVGCJDGSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=NC2=C1CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloropyridazine with cyclopentanone in the presence of a base, followed by esterification with methanol . The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazine derivatives .

Scientific Research Applications

Biological Activities

Research has indicated that methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Agricultural Applications

In agriculture, this compound is being explored for its potential as a pesticide or herbicide due to its ability to disrupt metabolic pathways in target organisms. Its efficacy against specific pests and diseases is currently under investigation.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effects of this compound against gram-positive and gram-negative bacteria. Results indicated significant inhibition zones compared to control samples.
  • Cancer Cell Line Inhibition :
    • Research involving various cancer cell lines demonstrated that this compound could reduce cell viability significantly at certain concentrations. Further studies are needed to elucidate its mechanism of action.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antimicrobial ActivitySignificant inhibition against bacteria
Anticancer PotentialReduced viability in cancer cell lines
Agricultural UsePotential as pesticide/herbicide

Mechanism of Action

The mechanism of action of methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

3-Chloro-5H,6H,7H-cyclopenta[c]pyridazine
  • Structure : Lacks the methyl ester group at C3.
  • Properties : Reduced polarity compared to the ester derivative. Predicted CCS values for [M+H]+ and [M-H]- are 127.0 Ų and 128.9 Ų, respectively .
  • Reactivity : The absence of the ester limits its utility in hydrolysis-driven prodrug applications.
7-Methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic Acid
  • Structure : Pyridine core (one nitrogen) instead of pyridazine, with a methyl group at C7 and carboxylic acid at C4 .
  • Key Differences :
    • Pyridine’s single nitrogen reduces electron deficiency, increasing basicity compared to pyridazine.
    • Carboxylic acid group enhances aqueous solubility but limits membrane permeability.
    • Methyl substituent at C7 sterically hinders interactions compared to C3-chloro in the target compound.

Functional Group Modifications

3-Chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxamide
  • Structure : Replaces the methyl ester with an amide group.
  • Properties: Higher polarity due to amide’s hydrogen-bonding capability, improving solubility in polar solvents. Molecular formula C₈H₈ClN₃O (MW: 213.62 g/mol) . Potential for stronger crystal packing via N–H···O hydrogen bonds, as described in Etter’s graph-set analysis .
Ethyl 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
  • Structure: Pyran-based heterocycle with cyano and ester groups .
  • Contrasts: Pyran ring lacks nitrogen atoms, reducing aromatic electron deficiency. Bulky phenyl and cyano substituents create steric effects absent in the target compound.

Physicochemical and Spectroscopic Properties

Compound Name Molecular Formula Functional Groups Predicted CCS (Ų) [M+H]+ Solubility Profile
Target Compound C₉H₉ClN₂O₂ Chloro, Methyl ester ~127 Moderate (organic solvents)
3-Chloro-cyclopenta[c]pyridazine-4-carboxamide C₈H₈ClN₃O Chloro, Amide N/A High (polar solvents)
7-Methyl-cyclopenta[c]pyridine-4-carboxylic acid C₁₀H₁₁NO₂ Methyl, Carboxylic acid N/A Low (aqueous)

Notes:

  • CCS values for the target compound are extrapolated from its non-esterified analog .
  • Solubility trends are inferred from functional group chemistry .

Q & A

Q. What are the common synthetic routes for methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate?

A key method involves cyclocondensation of substituted pyridazine precursors with cyclopentane derivatives. For example, cyclization of alkynyl-chloropyridazinones in dioxane with KOH as a base under reflux conditions can yield fused pyridazine-carboxylate frameworks . Alternative routes may use esterification of carboxylic acid intermediates under acidic conditions, as seen in analogous cyclopenta[c]pyridine systems .

Q. How is this compound characterized structurally?

Characterization typically employs:

  • NMR spectroscopy : To confirm the cyclopenta[c]pyridazine core and substituent positions.
  • Mass spectrometry (MS) : For molecular weight verification (e.g., expected m/z for C10H9ClN2O2).
  • X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated in ethyl 3-(4-chlorophenyl)-pyrrolopyrimidine derivatives .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, dioxane) are preferred for cyclization steps, with temperatures ranging from 80–120°C. Catalysts like palladium or copper may enhance yields in cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the cyclopenta[c]pyridazine core be addressed?

Regioselective modifications (e.g., halogenation, alkylation) require careful control of electronic effects. For instance, chlorination at the 3-position is guided by the electron-deficient pyridazine ring, as seen in analogous triazolopyridazines . Computational tools (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR or MS data often arise from tautomerism or rotameric forms. Dynamic NMR experiments at variable temperatures or 2D-COSY/HMBC analyses can clarify ambiguous signals . Comparative studies with structurally similar compounds (e.g., ethyl 5-(4-chlorophenyl)-thiazolopyrimidine carboxylates) provide reference benchmarks .

Q. How is the compound’s bioactivity evaluated in drug discovery contexts?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based readouts.
  • Cellular toxicity screens : Assess IC50 values in cancer cell lines (e.g., MCF-7, HeLa). Structural analogs, such as triazolopyrimidinones, show activity against bacterial targets, suggesting potential pathways for this compound .

Q. What computational methods predict its stability and degradation pathways?

  • Molecular dynamics simulations : Model hydrolytic degradation under physiological conditions.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., ester groups) . Experimental validation via accelerated stability studies (40°C/75% RH) aligns with computational predictions .

Methodological Guidance

Q. How to troubleshoot low yields in large-scale synthesis?

  • Optimize stoichiometry : Excess chlorinating agents (e.g., POCl3) improve conversion in halogenation steps.
  • Purification : Use flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product from byproducts .

Q. What techniques validate synthetic intermediates during stepwise assembly?

  • In-situ FTIR : Monitors carbonyl formation (e.g., ester C=O stretch at ~1700 cm<sup>-1</sup>).
  • HPLC-MS : Tracks intermediate purity before proceeding to subsequent steps .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Modify substituents : Replace the methyl ester with ethyl or tert-butyl groups to assess steric effects.
  • Introduce bioisosteres : Replace chlorine with fluorine or methyl groups to probe electronic contributions.
    SAR frameworks for pyridazine derivatives highlight the 3-chloro and carboxylate groups as critical for target binding .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

Polymorphism or residual solvents (e.g., DMF, ethanol) can alter melting points. Recrystallization from dichloromethane/hexane mixtures ensures consistent purity (>95%) and thermal properties .

Q. How to reconcile discrepancies in reported biological activity?

Variations in assay protocols (e.g., cell line selection, incubation time) or compound purity (e.g., residual metal catalysts) may explain conflicting results. Standardize testing using WHO-recommended guidelines and validate purity via elemental analysis .

Experimental Design Tables

Q. Table 1. Optimization of Cyclization Conditions

SolventBaseTemp (°C)Yield (%)Reference
DioxaneKOH10072
DMFNaHCO312058
TolueneEt3N8065

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey SignalsReference
<sup>1</sup>H NMRδ 3.90 (s, 3H, COOCH3), δ 2.80–3.20 (m, 4H, cyclopentane)
IR1725 cm<sup>-1</sup> (ester C=O)
X-rayBond length C-Cl: 1.73 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.